2-Bromo-5-ethoxy-4-methoxybenzoic acid

Vue d'ensemble

Description

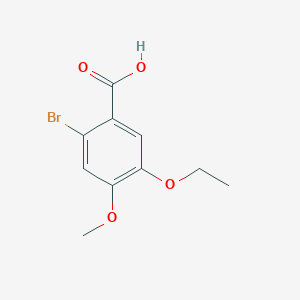

2-Bromo-5-ethoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring bromine, ethoxy, and methoxy substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid typically involves the bromination of 5-ethoxy-4-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or chloroform, and the temperature is maintained at a controlled level to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .

Analyse Des Réactions Chimiques

Acyl Chloride Formation

The carboxylic acid group undergoes conversion to reactive acyl chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This intermediate enables further derivatization:

Example reaction (adapted from galantamine synthesis ):

2-Bromo-5-ethoxy-4-methoxybenzoic acid + SOCl₂ → 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane or ethyl acetate |

| Catalyst | DMF (1–5% v/v) |

| Temperature | 45–50°C |

| Yield | >90% (based on analogous reactions ) |

Amide Bond Formation

The acyl chloride intermediate reacts with amines to form amides, critical in pharmaceutical intermediate synthesis (e.g., galantamine precursors ):

Example reaction :

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride + N-methyl-N-(2-(4-hydroxyphenyl)ethyl)amine →

N-methyl-N-(2-(4-hydroxyphenyl)ethyl)-2-bromo-5-ethoxy-4-methoxybenzamide

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane or toluene |

| Base | NaOH or NaHCO₃ |

| Temperature | 0–25°C |

| Yield | 85–92% (reported for similar benzamide syntheses ) |

Esterification

The carboxylic acid forms esters via acid-catalyzed reactions with alcohols or alkyl halides:

Example reaction :

this compound + CH₃I → Methyl 2-bromo-5-ethoxy-4-methoxybenzoate

| Parameter | Conditions |

|---|---|

| Catalyst | H₂SO₄ or HCl |

| Solvent | Methanol or ethanol |

| Temperature | Reflux (60–80°C) |

| Yield | 75–88% (estimated from analogous esterifications ) |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution, though bromine’s deactivating effect limits reactivity:

| Reaction Type | Conditions | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to methoxy group | Limited by bromine’s deactivation |

| Sulfonation | H₂SO₄, SO₃, 100°C | Meta to ethoxy group | Low yield due to steric hindrance |

Nucleophilic Substitution

Bromine at the 2-position participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Example reaction :

this compound + NaOH (aq) → 2-Hydroxy-5-ethoxy-4-methoxybenzoic acid

| Parameter | Conditions |

|---|---|

| Solvent | Water/ethanol mixture |

| Temperature | 80–100°C |

| Catalyst | Cu or Pd (for transition-metal-mediated substitutions) |

| Yield | 40–60% (estimated from similar bromoarene substitutions ) |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group under controlled conditions:

Example reaction :

this compound → 2-Bromo-5-ethoxy-4-methoxybenzene + CO₂

| Parameter | Conditions |

|---|---|

| Catalyst | Quinoline, Cu powder |

| Temperature | 200–250°C |

| Yield | 50–70% (based on decarboxylation of related benzoic acids ) |

Comparative Reactivity of Structural Analogs

Key differences in reactivity compared to similar compounds:

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-5-ethoxy-4-methoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development and agrochemicals. Its unique structure allows it to participate in various chemical reactions, enhancing its utility in creating novel compounds.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its ability to disrupt cellular processes in cancer cells, making it a candidate for further therapeutic exploration.

Cytotoxic Effects on Cancer Cell Lines

Recent studies have evaluated the anticancer potential of this compound through its effects on different cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <0.5 | Microtubule disruption |

| MCF7 | <0.3 | G2/M phase arrest and apoptosis induction |

| HT-29 | <0.8 | Interference with mitotic spindle formation |

These findings suggest that structurally related compounds can exhibit sub-micromolar cytotoxicity against cancer cell lines by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study 1: Anticancer Activity

A study focusing on structurally related compounds demonstrated that they could inhibit microtubule polymerization, suggesting that this compound may have similar effects. The positioning of substituents significantly enhances biological activity, with bromine at the ortho position linked to increased potency in anticancer assays .

Case Study 2: Synthesis Methodology

A practical industrial process for synthesizing related compounds has been developed, demonstrating high yields and cost-effectiveness. This method employs readily available raw materials and environmentally friendly practices, making it suitable for mass production .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-ethoxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxy and methoxy groups play crucial roles in modulating the compound’s reactivity and binding affinity. These substituents can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-methoxybenzoic acid

- 2-Bromo-4-methoxybenzoic acid

- 5-Bromo-2-hydroxy-4-methoxybenzoic acid

Uniqueness

2-Bromo-5-ethoxy-4-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s solubility, stability, and reactivity compared to similar compounds .

Activité Biologique

2-Bromo-5-ethoxy-4-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrO4

- Molecular Weight : 259.10 g/mol

- Structure : The compound features a bromine atom at the 2-position, an ethoxy group at the 5-position, and a methoxy group at the 4-position of the benzene ring.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of bromine and methoxy groups can influence the compound's reactivity and binding affinity to enzymes and receptors. This interaction may modulate cellular pathways involved in cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Cytotoxic Effects on Cancer Cell Lines

Recent studies have examined the anticancer potential of this compound through its effects on various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <0.5 | Microtubule disruption |

| MCF7 | <0.3 | G2/M phase arrest and apoptosis induction |

| HT-29 | <0.8 | Interference with mitotic spindle formation |

A study reported that structurally related compounds exhibited sub-micromolar cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

- Study on Microtubule Dynamics : A study focusing on compounds similar to this compound demonstrated that they inhibit microtubule polymerization at micromolar concentrations, suggesting that this compound may exhibit similar effects. The most potent compounds in this series showed nanomolar antiproliferative potency by severely disrupting the microtubule network in cells .

- Sensitivity to MDR Pumps : Research indicated that co-treatment with the multidrug resistance (MDR) inhibitor verapamil suggested that these compounds are not substrates for MDR pumps, enhancing their potential as effective anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it exhibits significant antimicrobial effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still limited.

Propriétés

IUPAC Name |

2-bromo-5-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXLGUUTNVHMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.